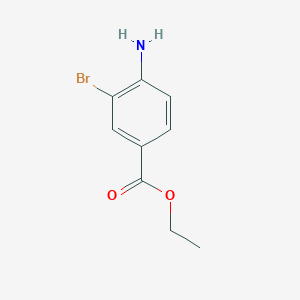

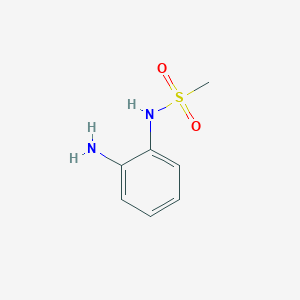

![molecular formula C11H14O2 B1295982 2-[(2-Ethylphenoxy)methyl]oxirane CAS No. 15620-78-7](/img/structure/B1295982.png)

2-[(2-Ethylphenoxy)methyl]oxirane

Overview

Description

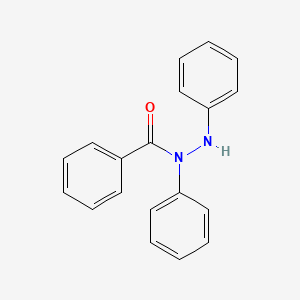

“2-[(2-Ethylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da . It is also known by other names such as “2-[(2-Ethoxyphenoxy)methyl]oxirane” and "2-Ethoxyphenyl glycidyl ether" .

Molecular Structure Analysis

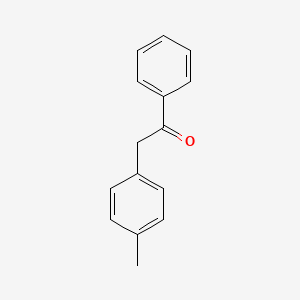

The molecular structure of “2-[(2-Ethylphenoxy)methyl]oxirane” consists of an oxirane (epoxide) group attached to a phenyl ring through an ether linkage . The phenyl ring is further substituted with an ethyl group .Physical And Chemical Properties Analysis

“2-[(2-Ethylphenoxy)methyl]oxirane” is a colourless oil . It has a predicted density of 1.114±0.06 g/cm3 . It has a melting point of 45 °C and a boiling point of 122 °C at a pressure of 4 Torr . It is soluble in dichloromethane and ethyl acetate .Scientific Research Applications

Applications in Material Development

Oxiranes, including compounds like 2-[(2-Ethylphenoxy)methyl]oxirane, have been explored for the development of composite materials due to their reactivity. For instance, oxiranes and siloranes have been investigated as candidate molecules for composite materials with low shrinkage properties. These materials, however, may have genetic implications due to their reactivity, such as the induction of micronuclei and gene mutations in mammalian cells, as noted in a study by Schweikl, Schmalz, and Weinmann (2004) (Schweikl et al., 2004).

Electrochromic Properties

The electrochromic enhancement of certain polymeric films functionalized with hydroxymethyl and ethylene oxide groups, derived from oxirane compounds, is another area of research. Zhang et al. (2014) synthesized 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) and investigated its structural and electrochemical properties, demonstrating its potential in electrochromic applications (Zhang et al., 2014).

Synthetic Chemistry

In synthetic chemistry, oxiranes play a crucial role. Liu and Bao (2010) developed a method for preparing 2-substituted-1,4-benzodioxanes using a copper-catalyzed tandem process involving oxiranes, demonstrating their utility in synthesizing complex organic compounds (Liu & Bao, 2010).

properties

IUPAC Name |

2-[(2-ethylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-9-5-3-4-6-11(9)13-8-10-7-12-10/h3-6,10H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIFCIGYWZLLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297012 | |

| Record name | 2-[(2-ethylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Ethylphenoxy)methyl]oxirane | |

CAS RN |

15620-78-7 | |

| Record name | NSC113103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-ethylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

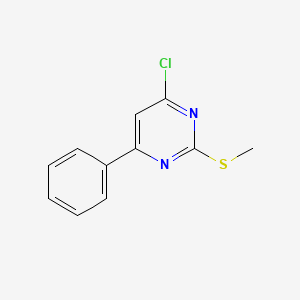

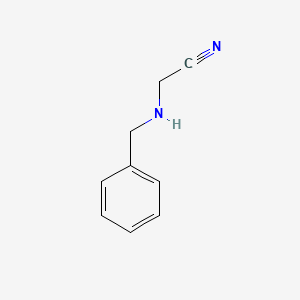

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)